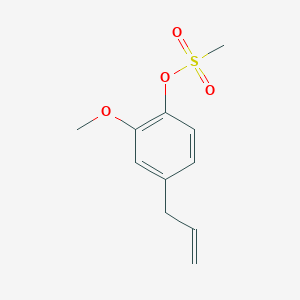

4-Allyl-2-methoxyphenyl methanesulfonate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-5-9-6-7-10(11(8-9)14-2)15-16(3,12)13/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRYAPPBUKXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Allyl 2 Methoxyphenyl Methanesulfonate

Direct O-Mesylation of 4-Allyl-2-methoxyphenol

The most straightforward and widely employed method for the preparation of 4-Allyl-2-methoxyphenyl methanesulfonate (B1217627) is the direct O-mesylation of 4-allyl-2-methoxyphenol. This reaction involves the formation of a sulfonate ester bond between the hydroxyl group of the phenol (B47542) and a methanesulfonyl group.

Esterification with Methanesulfonyl Chloride and Base Optimization

The standard protocol for this transformation involves the reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The base plays a crucial role in deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the methanesulfonyl chloride.

Commonly used bases for this esterification include non-nucleophilic tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270). The choice of base can significantly influence the reaction rate and yield. Optimization of the base is critical to ensure efficient conversion while minimizing potential side reactions. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.

An illustrative reaction scheme is as follows:

Figure 1: General reaction scheme for the O-mesylation of 4-allyl-2-methoxyphenol with methanesulfonyl chloride.

| Parameter | Condition |

| Reactants | 4-Allyl-2-methoxyphenol, Methanesulfonyl Chloride |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Exploration of Alternative Mesylating Agents

While methanesulfonyl chloride is the most common mesylating agent, methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) presents a viable alternative. One of the advantages of using methanesulfonic anhydride is that the byproduct of the reaction is methanesulfonic acid, which can be readily neutralized and removed. This can sometimes simplify the purification process compared to the hydrochloride salt formed when using methanesulfonyl chloride. The reaction conditions, including the choice of base and solvent, are generally similar to those used with methanesulfonyl chloride.

Synthesis via Functional Group Interconversion on Related Phenolic Scaffolds

In cases where 4-allyl-2-methoxyphenol is not the desired starting material, 4-Allyl-2-methoxyphenyl methanesulfonate can be synthesized through functional group interconversions on related phenolic scaffolds.

Routes from Allyl Phenol Precursors

One such strategy involves starting with a simpler allyl phenol, such as 4-allylphenol. This precursor would first undergo methoxylation at the C2 position of the benzene (B151609) ring. This can be a challenging step requiring regioselective ortho-methoxylation. Following the successful introduction of the methoxy (B1213986) group, the resulting 4-allyl-2-methoxyphenol can then be subjected to the standard O-mesylation conditions described previously.

Incorporation of Methoxy and Allyl Moieties

Alternatively, a synthetic route could commence from a methoxyphenol derivative, for instance, 2-methoxyphenol (guaiacol). The synthesis would then necessitate the introduction of an allyl group at the C4 position. This can be achieved through a Claisen rearrangement of an O-allyl ether precursor. The 2-methoxyphenol would first be O-allylated, and the resulting allyl ether would then be heated to induce the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, yielding 4-allyl-2-methoxyphenol. The final step would be the O-mesylation of the newly formed phenol.

Protecting Group Chemistry in this compound Synthesis

In the context of the direct O-mesylation of 4-allyl-2-methoxyphenol, the use of protecting groups is generally not required. The phenolic hydroxyl group is the most reactive site for mesylation under the typical reaction conditions. The allyl group is generally stable to these conditions and does not interfere with the desired transformation.

Utilization of Mesylate as a Phenolic Protecting Group

The methanesulfonyl group, commonly referred to as a mesyl group (Ms), serves as an effective protecting group for phenols. The primary motivation for protecting a phenolic hydroxyl group is to mask its acidic proton and nucleophilic character, which could interfere with subsequent chemical transformations within the molecule. The formation of the methanesulfonate ester from the phenol is typically achieved by reacting the phenol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group.

The mesyl group is valued for its chemical stability under a variety of reaction conditions. It is generally resistant to acidic and many oxidizing and reducing conditions, making it a robust protecting group for complex, multi-step syntheses. The stability of the aryl mesylate can be attributed to the electron-withdrawing nature of the sulfonyl group, which delocalizes the lone pairs of the phenolic oxygen, thereby reducing its reactivity.

A key advantage of using the mesyl group is that its introduction does not create a new stereocenter, and the reaction conditions are generally mild, preserving the integrity of the rest of the molecule. This makes the mesylation of phenols a reliable and predictable step in a synthetic pathway.

Table 1: Comparison of Common Phenolic Protecting Groups

| Protecting Group | Introduction Reagent | Stability (Acidic) | Stability (Basic) | Deprotection Conditions |

| Methanesulfonyl (Mesyl) | Methanesulfonyl chloride | Good | Good | Nucleophiles, Reduction |

| Benzyl (B1604629) (Bn) | Benzyl bromide/chloride | Good | Good | Hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride | Labile | Moderate | Fluoride (B91410) ions, Acid |

| Acetyl (Ac) | Acetic anhydride/chloride | Moderate | Labile | Base, Acid |

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling sequential and site-specific modifications of the molecule. The mesyl group plays a significant role in such strategies due to its distinct deprotection conditions compared to other common protecting groups.

For instance, a synthetic intermediate could possess a phenolic hydroxyl group protected as a mesylate, an alcoholic hydroxyl group protected as a silyl (B83357) ether (e.g., TBDMS), and a carboxylic acid protected as a benzyl ester. In this scenario, each protecting group can be removed independently:

The TBDMS group can be selectively cleaved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the mesylate or benzyl ester.

The benzyl ester can be removed via hydrogenolysis (e.g., H₂, Pd/C), a reaction condition to which the mesyl and silyl ethers are typically stable.

The mesyl group can then be removed in a subsequent step using nucleophilic or reductive conditions that would not have been compatible with the other protecting groups.

Table 2: Example of an Orthogonal Protecting Group Strategy

| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |

| Phenol | Mesyl (OMs) | Nucleophile/Reducing Agent | Yes |

| Alcohol | Silyl Ether (OTBDMS) | Fluoride Ion (TBAF) | Yes |

| Carboxylic Acid | Benzyl Ester (OBn) | H₂/Pd-C | Yes |

Advanced Catalytic Approaches in Ester Formation

While the traditional method for the synthesis of this compound using methanesulfonyl chloride and a stoichiometric amount of a base like pyridine is effective, recent advancements in catalysis offer milder, more efficient, and selective alternatives.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for bond formation. While less common for the direct synthesis of sulfonate esters from phenols, transition metal catalysts can be involved in reactions of sulfonate esters. For instance, palladium-catalyzed cross-coupling reactions often utilize aryl sulfonates as electrophilic partners.

More directly related to their formation, some transition metal complexes can facilitate the sulfonylation of phenols under milder conditions or with improved selectivity, particularly in complex substrates. Research in this area is ongoing, with the aim of developing catalysts that can activate either the phenol or the sulfonylating agent more effectively, potentially reducing the need for strong bases and harsh conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and efficient alternative to metal-based catalysis. In the context of mesylate synthesis, certain organic molecules can act as potent catalysts.

A prominent example is the use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in acylation and sulfonylation reactions. The mechanism of DMAP catalysis involves the initial reaction of DMAP with methanesulfonyl chloride to form a highly reactive N-mesyl-DMAP intermediate. This intermediate is much more electrophilic than methanesulfonyl chloride itself. The phenol then attacks this activated intermediate, leading to the formation of the desired methanesulfonate ester and regeneration of the DMAP catalyst.

The use of a catalytic amount of DMAP can significantly accelerate the rate of mesylation, often allowing the reaction to proceed at lower temperatures and with shorter reaction times compared to the uncatalyzed reaction or reactions using only a stoichiometric amount of a weaker base like pyridine. This method is particularly advantageous for the mesylation of sterically hindered or less reactive phenols.

Table 3: Comparison of Synthetic Methods for Aryl Mesylates

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional | Phenol, MsCl, Pyridine | Room temperature to reflux | Simple, well-established | Can require harsh conditions, stoichiometric base |

| DMAP-catalyzed | Phenol, MsCl, catalytic DMAP, base | 0 °C to room temperature | Faster reaction, milder conditions | DMAP can be toxic |

Reactivity and Reaction Mechanisms of 4 Allyl 2 Methoxyphenyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Mesylate Leaving Group

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the presence of a mesylate group on an aromatic ring invites exploration of these pathways. However, the direct replacement of a leaving group on an sp²-hybridized carbon of a benzene (B151609) ring does not follow classical Sₙ1 or Sₙ2 mechanisms.

The canonical Sₙ1 and Sₙ2 reactions are characteristic of aliphatic compounds (sp³-hybridized carbons). masterorganicchemistry.comorganic-chemistry.org Direct application of these models to aryl systems like 4-Allyl-2-methoxyphenyl methanesulfonate (B1217627) is generally not feasible for several reasons:

Sₙ2 Infeasibility : The Sₙ2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the plane of the aromatic ring. longdom.org This pathway is therefore geometrically impossible.

Sₙ1 Infeasibility : The Sₙ1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The departure of the mesylate leaving group from the benzene ring would necessitate the formation of a highly unstable phenyl cation, making this pathway energetically prohibitive under normal conditions. longdom.org

The relevant mechanism for nucleophilic substitution on an aromatic ring is Nucleophilic Aromatic Substitution (SₙAr). This pathway involves a two-step addition-elimination process. A key requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. longdom.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of 4-Allyl-2-methoxyphenyl methanesulfonate, the ring is substituted with an electron-donating methoxy (B1213986) group and a weakly activating allyl group. Lacking the requisite strong electron-withdrawing groups, the molecule is not activated for a traditional SₙAr reaction. Consequently, direct nucleophilic substitution is highly unfavorable. However, aryl mesylates are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which achieve net substitution through mechanisms involving oxidative addition and reductive elimination rather than Sₙ1, Sₙ2, or SₙAr pathways. rsc.org

Given the inertness of this compound to traditional nucleophilic substitution, the discussion of scope must be framed within the context of plausible reaction types for aryl sulfonates.

For an SₙAr reaction to proceed on a different, suitably activated aryl sulfonate, the scope would be as follows:

Substrate : The aromatic ring must be electron-deficient. This is typically achieved by having one or more potent electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the mesylate leaving group. libretexts.org

Nucleophile : The reaction is facilitated by strong nucleophiles. Common examples include alkoxides (-OR), thiolates (-SR), amines (NH₃, RNH₂, R₂NH), and hydroxide (B78521) (-OH). longdom.org

For palladium-catalyzed cross-coupling reactions, where this compound would be a viable substrate, the scope is significantly broader.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron reagents (e.g., boronic acids) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base |

| Heck Coupling | Alkenes | Pd(0/II) catalyst + Base |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd(0) catalyst + Bulky phosphine (B1218219) ligand + Base |

| Sonogashira Coupling | Terminal alkynes | Pd(0) catalyst + Cu(I) co-catalyst + Base |

This table illustrates that while direct nucleophilic substitution is limited, the mesylate group enables a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions via organometallic catalysis.

Rearrangement Processes and Allylic Dynamics

The presence of both an allyl group and an aromatic system in this compound suggests the potential for thermally or catalytically induced rearrangement reactions, most notably those belonging to the class of sigmatropic rearrangements.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the ucalgary.caucalgary.ca-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the title compound is a sulfonate ester and not an ether, the rearrangement of its structural analog, allyl 4-allyl-2-methoxyphenyl ether (the allyl ether of eugenol), provides a clear model for this type of transformation in closely related systems.

The aromatic Claisen rearrangement is an intramolecular process that proceeds through a concerted, cyclic transition state upon heating (typically >200 °C). libretexts.orglibretexts.org The reaction mechanism involves several key steps:

ucalgary.caucalgary.ca-Sigmatropic Shift : A concerted reorganization of six pi-electrons occurs, wherein the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group (C3) and the ortho position of the benzene ring. ucalgary.calibretexts.org

Dienone Intermediate Formation : This initial rearrangement disrupts the aromaticity of the ring, producing a non-aromatic cyclohexadienone intermediate. libretexts.orgjove.com

Tautomerization (Rearomatization) : The intermediate quickly undergoes a proton shift (a keto-enol tautomerization) to restore the highly stable aromatic ring, yielding an ortho-allyl phenol (B47542) as the final product. ucalgary.cajove.com

If both ortho positions on the aromatic ring are blocked by other substituents, the allyl group may undergo a second ucalgary.caucalgary.ca-sigmatropic shift (a Cope rearrangement) from the ortho to the para position, followed by tautomerization to yield the p-allyl phenol. organic-chemistry.orgjove.com

The Claisen rearrangement is formally classified as a ucalgary.caucalgary.ca-sigmatropic rearrangement, indicating that the sigma bond that is broken and reformed connects atoms at the third position relative to each end of the interacting pi-systems. libretexts.orglibretexts.orgstereoelectronics.org This reaction is governed by the principles of orbital symmetry and is thermally allowed. libretexts.orguh.edu

A crucial aspect of this rearrangement is its high degree of stereospecificity. The reaction proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.orgstereoelectronics.orgchem-station.com This conformational preference minimizes steric interactions and allows for the predictable transfer of stereochemical information. If the rearranging allyl group contains a chiral center, its configuration will directly influence the stereochemistry of the newly formed C-C bond in the product. chem-station.com This makes the Claisen rearrangement a valuable tool for asymmetric synthesis, enabling the construction of complex stereocenters with high fidelity. chem-station.com

| Feature | Description |

| Reaction Class | Pericyclic, ucalgary.caucalgary.ca-Sigmatropic Rearrangement libretexts.orglibretexts.org |

| Mechanism | Concerted, intramolecular process ucalgary.ca |

| Transition State | Ordered, six-membered chair-like conformation organic-chemistry.orgstereoelectronics.org |

| Intermediate | Non-aromatic cyclohexadienone libretexts.orgjove.com |

| Final Step | Tautomerization to restore aromaticity ucalgary.ca |

| Stereochemistry | Highly stereospecific; chirality is transferred predictably chem-station.com |

Electrophilic and Radical Reactivity of the Allylic and Aromatic Moieties

The this compound molecule possesses multiple sites susceptible to electrophilic and radical attack. The reactivity is influenced by the electronic properties of the substituents on the aromatic ring and the inherent reactivity of the allyl group's double bond.

The aromatic ring is substituted with a methoxy group (-OCH₃) and a mesyloxy group (-OSO₂CH₃).

Methoxy Group : This is a strongly activating, electron-donating group due to resonance. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Mesyloxy Group : This group is generally considered deactivating due to the strong inductive electron-withdrawing effect of the sulfonyl moiety. However, the lone pairs on the oxygen atom adjacent to the ring can participate in resonance, also directing incoming electrophiles to the ortho and para positions.

The allyl group provides two additional reactive sites:

The C=C Double Bond : Susceptible to electrophilic addition reactions (e.g., with halogens or acids).

The Allylic C-H Bonds : These hydrogens are relatively weak and can be abstracted to form a resonance-stabilized allylic radical.

The parent compound, eugenol (B1671780) (4-allyl-2-methoxyphenol), is known for its radical-scavenging activity. nih.govresearchgate.net This reactivity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom, forming a stable phenoxyl radical. While this compound lacks this phenolic proton, the scaffold's susceptibility to radical processes remains, particularly at the allylic position. Studies on eugenol have shown it can undergo dimerization through radical-radical coupling mechanisms. nih.gov

| Moiety | Reaction Type | Potential Reactions |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts Alkylation/Acylation byjus.com |

| Allyl Group (C=C) | Electrophilic Addition | Addition of H-X, X₂, hydration, epoxidation bohrium.com |

| Allyl Group (Allylic C-H) | Radical Substitution/Abstraction | Halogenation (e.g., with NBS), oxidation, radical polymerization |

Regioselectivity in Aromatic Functionalization

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the substituents on the benzene ring: the methoxy (-OCH₃) group, the allyl (-CH₂CH=CH₂) group, and the methanesulfonyloxy (-OSO₂CH₃) group.

The methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com This significantly stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. Similarly, the allyl group is considered a weakly activating group and also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. vanderbilt.edu

In contrast, the methanesulfonyloxy group, attached to the aromatic ring via an oxygen atom, is generally considered to be a deactivating group. This is due to the strong electron-withdrawing nature of the sulfonyl group, which pulls electron density away from the ring, making it less nucleophilic. Deactivating groups typically direct incoming electrophiles to the meta position. organicchemistrytutor.com

Considering the positions on the aromatic ring:

Position 5: para to the methoxy group and meta to the allyl and methanesulfonyloxy groups. This position is strongly activated by the methoxy group.

Position 3: ortho to the methoxy group and meta to the allyl and methanesulfonyloxy groups. This position is also activated by the methoxy group, though potentially subject to some steric hindrance.

Position 6: ortho to both the methoxy and allyl groups. This position is sterically hindered.

Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly the 5-substituted product, with the 3-substituted product as a potential minor isomer. The extent of substitution at each position would be influenced by the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Effect of -OCH₃ | Directing Effect of -CH₂CH=CH₂ | Directing Effect of -OSO₂CH₃ | Predicted Outcome |

| 3 | ortho (Activating) | meta | ortho | Minor Product |

| 5 | para (Activating) | meta | meta | Major Product |

| 6 | ortho (Activating) | ortho | para | Sterically Hindered |

Radical-Mediated Transformations and Mechanistic Insights

The allyl group and the aromatic system of this compound are susceptible to transformations involving radical intermediates. These reactions can be initiated by various means, such as the use of radical initiators or photolysis, and can lead to a range of products through different mechanistic pathways.

One potential radical-mediated transformation is the addition of radicals to the double bond of the allyl group. This process typically follows a radical chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the radical addition is often governed by the stability of the resulting carbon-centered radical intermediate. Attack of a radical (X•) at the terminal carbon of the allyl group would generate a more stable secondary radical, which can then be trapped or undergo further reactions.

Another significant area of radical chemistry for this molecule is intramolecular cyclization. wikipedia.org If a radical can be generated elsewhere in the molecule, for instance, on the aromatic ring or on the methoxy group, it could potentially add to the allyl double bond, leading to the formation of a new ring system. The feasibility and regioselectivity of such cyclizations depend on factors like ring strain in the transition state and the stability of the resulting cyclic radical. 5-exo-trig cyclizations are generally favored according to Baldwin's rules.

Furthermore, the presence of the aromatic ring opens up the possibility of homolytic aromatic substitution, where a radical species attacks the aromatic ring to displace a substituent, typically a hydrogen atom. However, such reactions are generally less common than electrophilic aromatic substitution.

Recent research has also explored the generation of α-aryloxyalkyl radicals from aryl alkyl ethers under photoredox conditions. acs.org This suggests that this compound could potentially undergo radical formation at the carbon atom of the methoxy group, which could then participate in various radical transformations.

The methanesulfonate group itself is generally stable under many radical conditions. However, its strong electron-withdrawing nature could influence the stability of nearby radical intermediates, thereby affecting the course of the reaction.

Table 2: Potential Radical-Mediated Transformations of this compound

| Reaction Type | Reactive Site | Potential Products | Mechanistic Considerations |

| Radical Addition | Allyl double bond | Dihalo, thioether, or other functionalized propyl chains | Formation of the more stable secondary radical intermediate. |

| Radical Cyclization | Allyl group and aromatic ring | Dihydrofuran or other heterocyclic derivatives | Favored formation of five- or six-membered rings. |

| Hydrogen Abstraction | Allylic or benzylic positions | Resonance-stabilized radical intermediates | Can initiate polymerization or other subsequent reactions. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) represents a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations would be foundational for understanding the intrinsic properties of 4-Allyl-2-methoxyphenyl methanesulfonate (B1217627).

Prediction of Molecular Geometry and Conformational Preferences

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms in the molecule. For a molecule with several rotatable bonds like 4-Allyl-2-methoxyphenyl methanesulfonate, a conformational analysis is crucial. DFT calculations would be employed to identify the lowest energy conformers by systematically rotating the allyl, methoxy (B1213986), and methanesulfonate groups. This process would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable structures.

| Geometric Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Sulfonate) | Data not available |

| S=O Bond Length (Sulfonate) | Data not available |

| C-O-S Bond Angle | Data not available |

| Aryl-C-C-C Dihedral Angle (Allyl) | Data not available |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The chemical reactivity of a molecule can be largely understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. DFT calculations would provide visualization and energy values for these orbitals. From these energies, important reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Reaction Pathways

For any chemical reaction involving this compound, such as nucleophilic substitution at the sulfonate group, there exists a high-energy transition state that must be overcome. Computational methods can be used to locate the precise geometry of these transition states and calculate their energies. This allows for the determination of the activation energy barrier, which governs the rate of the reaction.

Energy Landscape Exploration for Competing Reactions

In many cases, a set of reactants can lead to multiple different products through competing reaction pathways. By calculating the energies of all relevant intermediates and transition states, a potential energy surface can be constructed. This "energy landscape" would reveal the most energetically favorable pathway for reactions involving this compound, thus predicting the likely outcome and product distribution of a given transformation.

Molecular Dynamics Simulations for Conformational Space and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of the atoms based on classical mechanics, MD can explore the full range of molecular conformations and its interactions with its environment. An MD simulation of this compound, potentially in a solvent, would provide a detailed understanding of its flexibility and the nature of its intermolecular interactions, which are crucial for its behavior in solution and potential biological applications.

Quantum Chemical Predictions for Spectroscopic Properties

Computational chemistry, particularly through the application of quantum chemical methods, serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the relationships between molecular structure and spectral data, aiding in the interpretation of experimental results. For this compound, while specific, in-depth computational studies on its spectroscopic properties are not extensively detailed in publicly available literature, we can discuss the well-established methodologies used for such predictions and the types of data they yield.

Density Functional Theory (DFT) is a predominant method for these predictions, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p). Such calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Theoretical calculations of NMR spectra are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations yield predicted chemical shifts (δ) for proton (¹H) and carbon-¹³ (¹³C) nuclei. The predicted values are often correlated with experimental data to confirm structural assignments. While specific predicted values for this compound are not available, a table of expected chemical shift ranges for key functional groups, based on general principles and data from related molecules, can be illustrative.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group | Atom | Predicted Chemical Shift (δ, ppm) Range |

|---|---|---|

| Allyl Group | =CH- | 5.8 - 6.2 |

| =CH₂ | 5.0 - 5.3 | |

| -CH₂- | 3.3 - 3.5 | |

| Methoxy Group | -OCH₃ | 3.8 - 4.0 |

| Aromatic Ring | Ar-H | 6.7 - 7.0 |

| Methanesulfonate Group | -SO₂-CH₃ | 2.9 - 3.2 |

| Allyl Group | =CH- | 135 - 138 |

| =CH₂ | 115 - 118 | |

| -CH₂- | 38 - 42 | |

| Methoxy Group | -OCH₃ | 55 - 58 |

| Aromatic Ring | Ar-C | 110 - 152 |

| Methanesulfonate Group | -SO₂-CH₃ | 37 - 40 |

Quantum chemical calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR and Raman spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, key predicted vibrational frequencies would be associated with the functional groups present in the molecule.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Allyl Group | C=C stretch | 1635 - 1645 |

| =C-H stretch | 3070 - 3090 | |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-H stretch | 3000 - 3100 | |

| Methanesulfonate Group | S=O asymmetric stretch | 1350 - 1370 |

| S=O symmetric stretch | 1170 - 1190 | |

| S-O stretch | 950 - 1000 | |

| Methoxy Group | C-H stretch | 2830 - 2950 |

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the aromatic ring.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax (nm) Range |

|---|---|

| π → π* | 270 - 290 |

It is important to note that the accuracy of these computational predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects in the calculations. Experimental validation remains crucial for confirming the spectroscopic properties of any compound.

Applications of 4 Allyl 2 Methoxyphenyl Methanesulfonate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 4-allyl-2-methoxyphenyl methanesulfonate (B1217627) makes it an ideal starting material or intermediate in the construction of intricate molecular architectures.

The methanesulfonate group in 4-allyl-2-methoxyphenyl methanesulfonate is an excellent leaving group, readily displaced by nucleophiles. This property is extensively utilized in the synthesis of a diverse array of phenolic ethers and related aromatic compounds. The reaction with various alcohols or phenols under basic conditions facilitates the formation of new carbon-oxygen bonds, yielding a wide range of ether derivatives. These reactions are typically high-yielding and can be tailored to produce specific target molecules by choosing the appropriate nucleophile and reaction conditions.

Interactive Data Table: Synthesis of Phenolic Ethers

| Nucleophile | Product | Reagents | Solvent |

| Sodium methoxide | 4-Allyl-1,2-dimethoxybenzene | CH₃ONa | Methanol |

| Sodium phenoxide | 4-Allyl-2-methoxyphenoxybenzene | C₆H₅ONa | DMF |

| Potassium ethoxide | 4-Allyl-1-ethoxy-2-methoxybenzene | KOC₂H₅ | Ethanol |

The resulting phenolic ethers are often valuable intermediates themselves, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

The total synthesis of natural products is a cornerstone of organic chemistry, and this compound has proven to be a valuable building block in this endeavor. unimelb.edu.aunih.govmsu.edu Its inherent functionality allows for the efficient construction of key structural motifs found in a variety of natural products. The allyl group can be manipulated through various reactions such as isomerization, oxidation, and metathesis to introduce new functional groups and stereocenters. The aromatic ring can undergo further substitution, and the methoxy (B1213986) group can be cleaved to a phenol (B47542) if required.

A notable application is in the synthesis of neolignans, a class of natural products with diverse biological activities. For example, derivatives of this compound can be used to construct the core structures of compounds like magnolol (B1675913) and honokiol, which exhibit a range of pharmacological properties. The ability to selectively modify different parts of the molecule makes it a powerful tool for the convergent synthesis of complex natural products.

Participation in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent electrophilic partner in these transformations due to the lability of the methanesulfonate group.

Palladium catalysts are widely used to mediate a variety of cross-coupling reactions. nih.gov this compound can effectively participate in several key palladium-catalyzed transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base leads to the formation of new C-C bonds, providing access to biaryl and other substituted aromatic structures.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines under palladium catalysis affords arylamines, which are important structural motifs in many pharmaceuticals and organic materials.

C-O Coupling: Reaction with alcohols or phenols can be used to form diaryl or alkyl aryl ethers, offering an alternative to traditional Williamson ether synthesis.

These reactions are characterized by their high functional group tolerance and broad substrate scope, making them highly valuable in modern organic synthesis. conicet.gov.arresearchgate.net

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C-C |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

| C-O Coupling | Phenol | Pd(OAc)₂, DPEphos, Cs₂CO₃ | C-O |

While palladium catalysis is prevalent, other transition metals can also be employed to effect cross-coupling reactions with this compound. Nickel catalysts, for instance, have gained prominence as a more earth-abundant and sometimes more reactive alternative to palladium for certain transformations. Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for the formation of C-N and C-O bonds, often under different reaction conditions and with complementary reactivity. The choice of metal catalyst allows for a greater degree of control over the outcome of the reaction and expands the range of accessible molecular structures.

Utilization as a Versatile Leaving Group in Derivatization Reactions

The methanesulfonate (mesylate) group is an exceptionally good leaving group, making this compound a highly versatile substrate for a wide range of nucleophilic substitution reactions. greyhoundchrom.com This reactivity allows for the facile introduction of a diverse array of functional groups onto the aromatic ring, significantly expanding the synthetic utility of the eugenol (B1671780) scaffold.

This versatility enables the synthesis of a broad spectrum of derivatives, which can be used to probe structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties. The straightforward nature of these displacement reactions makes this compound a valuable and adaptable tool for chemical synthesis.

Interactive Data Table: Derivatization Reactions

| Nucleophile | Reagent (Example) | Product Functional Group |

| Azide (B81097) | Sodium azide (NaN₃) | Aryl azide |

| Cyanide | Potassium cyanide (KCN) | Aryl nitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Iodide | Sodium iodide (NaI) | Aryl iodide |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research is the development of environmentally benign synthetic routes for aryl sulfonates like 4-Allyl-2-methoxyphenyl methanesulfonate (B1217627). This aligns with the core principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances mlsu.ac.in.

Key areas of development include:

Greener Reagents and Solvents: Methanesulfonic acid (MSA) itself is considered a green acid due to its low toxicity, biodegradability, and non-oxidizing nature, making it a safer alternative to mineral acids like sulfuric or hydrochloric acid rsc.orgrsc.orgkuleuven.be. Research is ongoing to replace hazardous reagents traditionally used in sulfonation, such as chlorosulfonic acid, with more sustainable alternatives researchgate.net. The use of ionic liquids as recyclable and non-volatile solvents presents a promising avenue for greener synthesis of diaryl ethers from aryl methanesulfonates. mdpi.comnih.gov

Energy Efficiency: Methodologies that proceed under milder reaction conditions, such as ambient temperature and pressure, are being explored to reduce energy consumption. This includes the investigation of novel catalytic systems that can lower the activation energy of the sulfonation reaction.

Renewable Feedstocks: The precursor to 4-Allyl-2-methoxyphenyl methanesulfonate is 4-allyl-2-methoxyphenol (eugenol), which can be sourced from clove oil, a renewable botanical resource sphinxsai.com. Future research will likely focus on optimizing the extraction and conversion of such natural feedstocks, minimizing the environmental footprint of the entire synthetic pathway.

Table 1: Green Chemistry Principles and Their Application to Aryl Sulfonate Synthesis

| Principle | Application in the Synthesis of this compound |

|---|---|

| Waste Prevention | Designing synthetic routes that minimize by-product formation. |

| Atom Economy | Maximizing the incorporation of all materials from the starting compounds into the final product. |

| Less Hazardous Synthesis | Utilizing non-toxic reagents and solvents like methanesulfonic acid (MSA) rsc.orgrsc.org. |

| Use of Renewable Feedstocks | Employing naturally derived precursors like eugenol (B1671780) from clove oil sphinxsai.com. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to improve efficiency and reduce waste. |

Discovery of Novel Reactivity and Catalytic Cycles

While aryl methanesulfonates are well-known as good leaving groups in nucleophilic substitution reactions and as protecting groups for phenols, ongoing research aims to uncover new modes of reactivity researchgate.net. The unique structural features of this compound—the allyl group, the electron-donating methoxy (B1213986) group, and the sulfonate ester—offer fertile ground for discovering novel transformations.

Future research will likely explore:

Transition-Metal Catalysis: The development of novel iron-catalyzed cross-coupling reactions has shown that aryl sulfonates can be versatile synthetic intermediates researchgate.net. Future work could focus on palladium-catalyzed reactions for C-S bond formation or other transition metals to activate the C-O or S-O bonds in the methanesulfonate group, enabling new types of coupling reactions researchgate.netnih.gov. For instance, aryl sulfonate esters have been identified as highly reactive activating groups in iron-catalyzed alkylative cross-coupling reactions researchgate.net.

Photoredox Catalysis: Light-induced cleavage of the S-O bond in aryl sulfonate esters represents a new activation mode, opening pathways for reactions like the sulfonylation of vinylarenes researchgate.net. Exploring the photochemical behavior of this compound could lead to new, mild, and selective synthetic methods.

Mechanochemical Activation: Solid-state synthesis using techniques like ball-milling can generate reactive species, such as aryl radicals from aryl halides, without the need for solvents researchgate.net. Applying mechanochemistry to aryl sulfonates could unlock novel, solvent-free catalytic cycles for C-C bond formation researchgate.net.

Integration with Automated Synthesis and High-Throughput Screening

The integration of automation and high-throughput screening (HTS) is set to revolutionize the synthesis and application of compounds like this compound. These technologies accelerate the discovery of optimal reaction conditions and novel applications by running many experiments in parallel sigmaaldrich.com.

Automated Synthesis Platforms: Continuous flow chemistry systems are being developed for the scalable and safe production of aryl sulfonyl chlorides and related compounds researchgate.netmdpi.com. These automated platforms allow for precise control over reaction parameters, improving consistency, safety, and yield researchgate.netmdpi.com. Such systems could be adapted for the synthesis of this compound, enabling efficient production and optimization.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a vast library of biological targets or in a wide array of catalytic reactions msu.eduyoutube.com. An HTS assay could be developed to screen for inhibitors of specific enzymes, such as the A1AO-ATP synthase in methanogens, or to quickly identify the most effective catalysts and conditions for a desired transformation involving this compound nih.gov. The use of catalyst-coated glass beads (ChemBeads) and specialized screening kits can further streamline the optimization of cross-coupling reactions sigmaaldrich.com.

Table 2: Technologies for Accelerated Discovery

| Technology | Application to this compound | Potential Impact |

|---|---|---|

| Automated Flow Chemistry | Optimization of synthesis, scalable production mdpi.com. | Increased yield, improved safety, faster process development. |

| High-Throughput Screening (HTS) | Discovery of new biological activities or catalytic applications youtube.com. | Rapid identification of potential uses in medicine or materials science. |

| Robotic Dispensing | Precise and rapid preparation of reaction arrays for screening. | Miniaturization of experiments, reducing reagent consumption and waste youtube.com. |

Advanced Computational Design for Rational Synthesis and Reactivity Control

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity, guiding experimental work in a more targeted and efficient manner. In silico modeling can provide deep insights into the properties of this compound before it is ever synthesized in the lab nih.gov.

Future directions in this area include:

Quantum Mechanics Methods: Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of this compound, predict its reactivity, and investigate potential reaction mechanisms mdpi.com. This allows for the rational design of catalysts and the prediction of reaction outcomes, saving significant time and resources compared to traditional trial-and-error experimentation mdpi.com.

Predictive Modeling for Synthesis: Computational approaches can be used to predict the spontaneity of polymerization or other complex reactions by analyzing the thermodynamic favorability of different pathways mdpi.com. This can guide the development of the most efficient synthetic routes.

Reactivity Prediction: The influence of substituents on the aryl ring of sulfonate esters is known to affect their reactivity nih.gov. Computational models can precisely quantify these electronic effects for the allyl and methoxy groups in this compound, allowing for fine-tuning of its reactivity for specific applications, such as in the design of antineoplastic agents nih.gov.

Q & A

Q. Purity Validation :

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : Confirm structural integrity via NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, allyl protons at δ 5.0–5.5 ppm) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coat, goggles) due to potential mutagenicity inferred from analogous methanesulfonates (e.g., ethyl methanesulfonate’s carcinogenicity) .

- Storage : Store in amber vials at –20°C under inert gas (N) to prevent degradation .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD at 100 K reveals bond lengths (e.g., S–O bonds ≈1.43 Å) and dihedral angles between the sulfonate and aromatic ring (e.g., 78.5°), confirming steric effects from the allyl group .

- Computational Modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate torsional preferences .

- Contradiction Resolution : If XRD and NMR data conflict (e.g., dynamic vs. static disorder), use variable-temperature XRD or solid-state NMR to assess conformational flexibility .

Advanced: How should researchers design experiments to evaluate the compound’s stability under oxidative or hydrolytic conditions?

Answer:

- Hydrolytic Stability :

- Oxidative Stability :

Advanced: What methodologies are suitable for investigating the compound’s mutagenic potential in vitro?

Answer:

- Ames Test : Use Salmonella typhimurium TA100 strain with metabolic activation (S9 fraction) to detect frameshift mutations. Compare with ethyl methanesulfonate (positive control) .

- Comet Assay : Treat human lymphocytes and quantify DNA strand breaks via electrophoresis; dose-response curves (0.1–10 µM) identify thresholds for genotoxicity .

- Contradiction Management : If Ames test is negative but mammalian assays show clastogenicity, evaluate metabolite-specific effects using cytochrome P450 inhibitors .

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:

- Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to phenol to account for moisture sensitivity .

- Workup : Extract unreacted starting materials with ethyl acetate and saturated NaHCO. Dry over MgSO before column chromatography (silica gel, hexane/ethyl acetate 3:1) .

Advanced: What analytical strategies differentiate this compound from structurally similar esters (e.g., acetate or benzoate derivatives)?

Answer:

- Mass Spectrometry : High-resolution MS (HRMS) identifies the sulfonate group via [M–H] ion at m/z 273.0521 (calculated for CHOS) .

- IR Spectroscopy : Sulfonate S=O stretches (1170–1250 cm) are distinct from acetate C=O (1730 cm) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Fukui Function Analysis : Calculate nucleophilic () and electrophilic () indices to identify reactive sites (e.g., sulfonate sulfur as electrophilic center) .

- Transition State Modeling : Use QM/MM simulations to model SN2 mechanisms with nucleophiles (e.g., OH), focusing on leaving group (mesylate) dissociation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.